molecular formula C8H2BrCl3N2 B2599129 7-Bromo-2,4,6-trichloroquinazoline CAS No. 1956389-96-0

7-Bromo-2,4,6-trichloroquinazoline

Cat. No. B2599129
CAS RN: 1956389-96-0
M. Wt: 312.37
InChI Key: GDQRQHIERHLVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Bromo-2,4,6-trichloroquinazoline” is a chemical compound with the molecular formula C8H2BrCl3N2 . It has a molecular weight of 312.38 g/mol . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “7-Bromo-2,4,6-trichloroquinazoline” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one being aromatic (benzene) and the other being a diazine (a ring with two nitrogen atoms). This core is substituted at the 7th position with a bromine atom and at the 2nd, 4th, and 6th positions with chlorine atoms .


Physical And Chemical Properties Analysis

“7-Bromo-2,4,6-trichloroquinazoline” is a solid compound . It has a molecular weight of 312.38 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

7-Bromo-2,4,6-trichloroquinazoline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for anti-inflammatory, antibacterial, and anticancer activities. For instance, the synthesis of substituted azetidinonyl and thiazolidinonyl quinazolon derivatives from 7-Bromo-2,4,6-trichloroquinazoline showed potent anti-inflammatory activity, surpassing that of phenylbutazone in some cases (Bhati, 2013). Additionally, novel synthesis methods have been developed for anticancer agents like Thymitaq from related bromoquinazolinone compounds, illustrating the compound's significance in drug manufacturing processes (Malmgren et al., 2008).

Antimicrobial and Anticoccidial Properties

The antimicrobial properties of 7-Bromo-2,4,6-trichloroquinazoline derivatives have been widely studied. Research into the synthesis of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one from available chemicals demonstrated its antibacterial activity, with structural analysis confirming its potential for therapeutic use (Ouerghi et al., 2021). Furthermore, a novel synthesis method for Halofuginone Hydrobromide, an effective anticoccidial drug, utilized 7-bromo-6-chloroquinazolin-4(3H)-one as a key intermediate, highlighting its utility in developing treatments for poultry diseases (Zhang et al., 2017).

Chemical Synthesis and Material Science

In material science and chemical synthesis, 7-Bromo-2,4,6-trichloroquinazoline derivatives have been employed to create novel compounds with potential applications ranging from reactive dyes to solid-phase synthesis. The development of quinazolinone-based reactive dyes from bromo-quinazolinone derivatives demonstrates the compound's versatility in creating materials with antimicrobial properties and excellent fastness properties for textile applications (Patel & Patel, 2012). Additionally, the solid-phase synthesis of diaminoquinazolinones, using trichloroquinazoline as a starting point, showcases the compound's utility in constructing complex molecules for pharmaceutical research (Weber et al., 2003).

properties

IUPAC Name

7-bromo-2,4,6-trichloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrCl3N2/c9-4-2-6-3(1-5(4)10)7(11)14-8(12)13-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRQHIERHLVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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